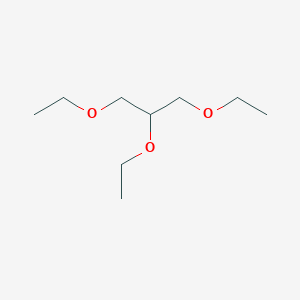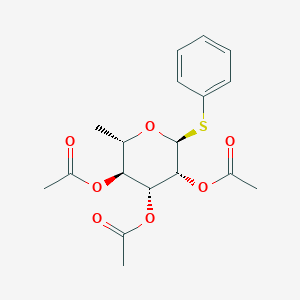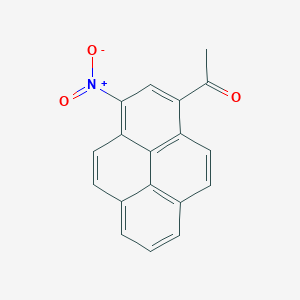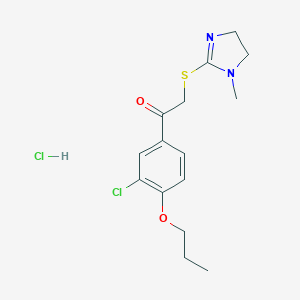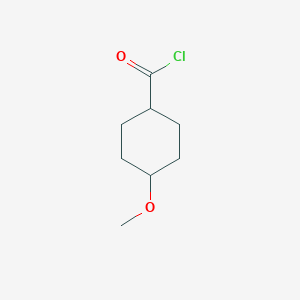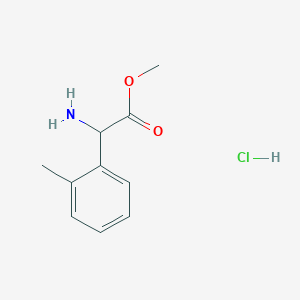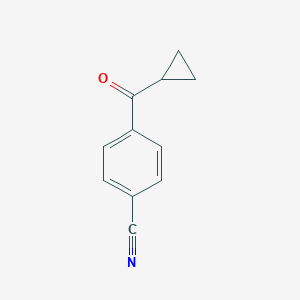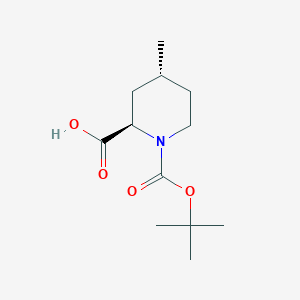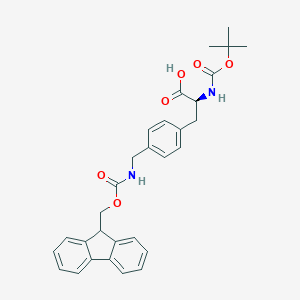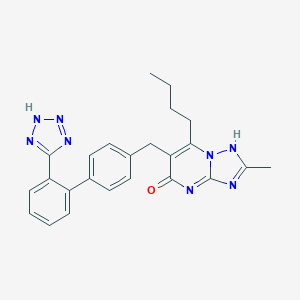
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug development.
Mécanisme D'action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to work by inhibiting specific enzymes and receptors in the body. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. It has also been shown to bind to the GABA receptor, which is involved in the regulation of neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
Studies have shown that (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have antibacterial and antifungal properties. The compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments include its high yield and purity. The compound has also been shown to have a wide range of potential applications, making it a valuable tool for researchers. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment and expertise.
Orientations Futures
For the research and development of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- include further studies on its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound could also be studied for its potential use in treating other diseases and conditions such as cancer, diabetes, and cardiovascular disease. In addition, further research could be conducted on the mechanism of action of the compound to better understand its effects on the body. Finally, the synthesis method could be optimized to improve yield and purity, making it more accessible for researchers.
Méthodes De Synthèse
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction of 7-butyl-2-methyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-one with 2'-bromo-4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-2-carbonitrile. The reaction is carried out in the presence of a base and a solvent at a specific temperature and pressure. The yield of the compound is generally high, and the purity can be improved by using different purification techniques.
Applications De Recherche Scientifique
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has shown potential application in drug development. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, it has been shown to have antibacterial and antifungal properties.
Propriétés
Numéro CAS |
168152-83-8 |
|---|---|
Nom du produit |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-butyl-2-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Formule moléculaire |
C24H24N8O |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
7-butyl-2-methyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C24H24N8O/c1-3-4-9-21-20(23(33)26-24-25-15(2)29-32(21)24)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)22-27-30-31-28-22/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,25,26,29,33)(H,27,28,30,31) |
Clé InChI |
RNCQLNRHFQXNSH-UHFFFAOYSA-N |
SMILES isomérique |
CCCCC1=C(C(=O)N=C2N1NC(=N2)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCCCC1=C(C(=O)NC2=NC(=NN12)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canonique |
CCCCC1=C(C(=O)N=C2N1NC(=N2)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



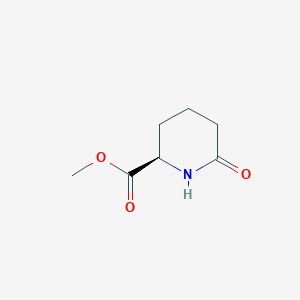
![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)
![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)
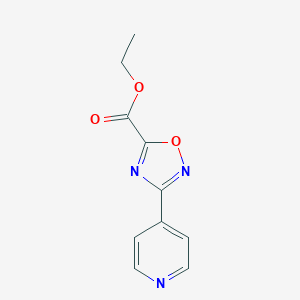
![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
